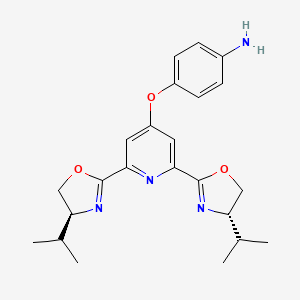
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Substitution on the Pyridine Ring: The oxazoline groups are introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyridine with aniline, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them back to amino alcohols.
Substitution: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biological research, the compound’s derivatives may be explored for their potential as enzyme inhibitors or receptor antagonists, given the presence of the pyridine and oxazoline moieties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As a receptor antagonist, it could bind to the receptor, preventing the natural ligand from eliciting a response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in having a pyridine ring with heterocyclic substitutions.
2,6-Bis(oxazoline)pyridine: Similar in having oxazoline rings attached to the pyridine ring.
Uniqueness
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is unique due to the combination of oxazoline and aniline moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C23H28N4O3 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C23H28N4O3/c1-13(2)20-11-28-22(26-20)18-9-17(30-16-7-5-15(24)6-8-16)10-19(25-18)23-27-21(12-29-23)14(3)4/h5-10,13-14,20-21H,11-12,24H2,1-4H3/t20-,21-/m1/s1 |
Clé InChI |
WSCDOJACSRZVRD-NHCUHLMSSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)OC4=CC=C(C=C4)N |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)OC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
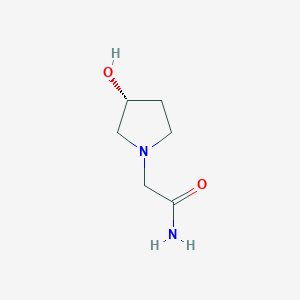



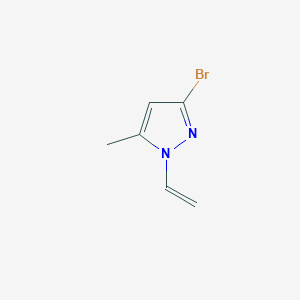

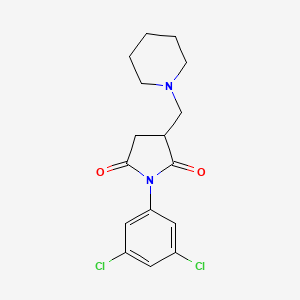
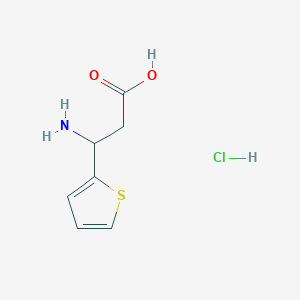
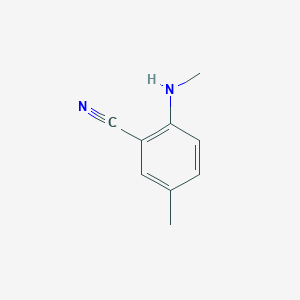
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
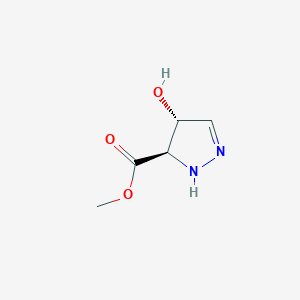
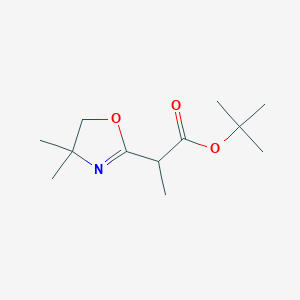
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)
